molecular formula C9H11FN2O2 B8540705 1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine

Cat. No. B8540705
M. Wt: 198.19 g/mol
InChI Key: HXHKCSJIOCQROG-UHFFFAOYSA-N
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Patent
US08461179B1

Procedure details

A mix of satd. NH4Cl (5.19 mL) in EtOH (8 mL) was treated with 1-(2-fluoro-5-nitrophenyl)-N,N-dimethylmethanamine (494 mg, 2.49 mmol), followed by iron powder (1.39 g, 24.93 mmol) and heated at 55° C. overnight. The mixture was cooled to RT, the solids removed via filtration through diatomaceous earth and washed with 10% MeOH/DCM. The filtrate was concentrated to dryness, the residue treated with DCM, sonicated and the resulting solid collected via filtration, washed with THF and dried to afford 3-((dimethylamino)methyl)-4-fluoroaniline (305 mg, 72% yield). MS (ESI) m/z: 169.1 [M+H]+.
Name
Quantity
5.19 mL
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.39 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[F:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[CH2:13][N:14]([CH3:16])[CH3:15]>CCO.[Fe]>[CH3:16][N:14]([CH2:13][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:4]=1[F:3])[NH2:10])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
5.19 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
494 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])CN(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.39 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mix of satd
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the solids removed via filtration through diatomaceous earth
WASH
Type
WASH
Details
washed with 10% MeOH/DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue treated with DCM
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
the resulting solid collected via filtration
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1C=C(N)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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